4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-3-5-10-8-6(11-7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJBUDNRWYUVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679149 | |
| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757966-64-6 | |
| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2,3-Diaminopyridines with Ethyl Aroylacetates
- The core method involves the regiospecific condensation of 2,3-diaminopyridines with ethyl aroylacetates under reflux conditions in xylene at approximately 120 °C.
- This condensation leads to the formation of 3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-one derivatives, which are closely related structurally to the target 4,5-dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.
- The reaction proceeds through intermediate open-chain compounds formed by the initial reaction of the pyridine 2-amino group with the ester moiety.
- Only one regioisomer is typically formed, indicating high regioselectivity.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2,3-Diaminopyridine + Ethyl aroylacetate in xylene | Condensation at 120 °C yields diazepinone |
| 2 | Isolation of open intermediates in some cases | Provides insight into reaction pathway |
| 3 | Subsequent N-alkylation under basic conditions (e.g., K2CO3, KI in DMF at 110 °C) | Formation of N-substituted derivatives |
- 5-Methyl-2-phenyl derivative (compound 23) obtained in 85% yield after N-alkylation.
- 8-Fluoro-1-methyl-2-phenyl derivative (compound 24) synthesized similarly with 82% yield.
- 5-Benzyl-2-phenyl derivative (compound 25) prepared with 80% yield.
- X-ray crystallography of compound 23 revealed a nonplanar seven-membered diazepin-2-one ring fused to the pyridine, causing torsion in the adjacent ring.
- NMR (1H, 13C, 15N, 19F) and computational studies support the structural assignments and dynamic behavior of these compounds.
Reference: Detailed synthesis and structural characterization reported by a 2020 study in ACS Omega, providing a robust methodology for the preparation of pyrido[2,3-b]diazepin-4-ones via condensation and N-alkylation routes.
Multi-Step Synthesis via Halogenation, Amidation, and Catalytic Hydrogenation
- A patented method (Ireland, 1997) describes a multi-step synthetic route to related dipyrido diazepines, which can be adapted for 4,5-dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.
- The process involves:
- Halogenation of a chlorinated pyridine derivative in aqueous base with halogen sources (bromine, chlorine, or sodium hypobromite).
- Reaction of the halogenated intermediate with carboxylic acid derivatives in anhydrous pyridine at 20–80 °C to form amide intermediates.
- Amidation with amines in inert solvents (diglyme or xylene) at 90–110 °C.
- Cyclization and reduction by heating with sodium hydride in solvents like pyridine or DMF, followed by catalytic hydrogenation using palladium on carbon under hydrogen pressure at 20–100 °C.
| Step | Reagents & Conditions | Result |
|---|---|---|
| 1 | 2,6-Dichloro-3-(2’-cyclopropylamino-3'-nicotinyl)carboxamide-4-methylpyridine + NaH in 2-methoxyethyl ether at 120–135 °C | Cyclization intermediate formed |
| 2 | Quenching with ethanol, followed by hydrogenation at 50 PSI H2 with 10% Pd/C catalyst for 2 days | Reduction to target diazepinone compound |
| 3 | Isolation by crystallization from pyridine/water and isopropanol | Pure crystalline product with 72.5% yield |
- The final product, e.g., 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one, is obtained in 72.5% yield with melting point 253–254 °C, indicating high purity.
Reference: Patent IE913662A1 (1997) provides a detailed synthetic protocol involving halogenation, amidation, and catalytic hydrogenation steps to construct the diazepine ring system.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of 2,3-diaminopyridines with ethyl aroylacetates | 2,3-Diaminopyridine, ethyl aroylacetate, xylene | 120 °C reflux | 80–85 | Regiospecific, isolates intermediates, followed by N-alkylation |
| Multi-step halogenation, amidation, hydrogenation | Halogenated pyridine, NaH, Pd/C catalyst, pyridine | 20–135 °C, H2 pressure 50 PSI | ~72.5 | Multi-step, includes catalytic hydrogenation, high purity |
Analytical and Structural Characterization Supporting Preparation
- NMR Spectroscopy: Detailed 1H, 13C, 15N, and 19F NMR data confirm the structure and regioselectivity of synthesized compounds.
- X-ray Crystallography: Provides molecular conformation and confirms ring fusion and torsion angles in the diazepinone ring.
- Computational Studies: Density functional theory (DFT) calculations at B3LYP/6-311++G(d,p) level support experimental findings on ring inversion barriers and rotational dynamics.
- Melting Points and Elemental Analysis: Used to confirm purity and identity of final products.
Chemical Reactions Analysis
Substitution Reactions
The diazepine ring undergoes electrophilic substitution at the pyridine nitrogen (N1) and diazepine carbon positions:
-
Alkylation : Treatment with methyl iodide introduces a methyl group at N1, as seen in 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one (compound 23 ) .
-
Halogenation : Bromine or chlorine substituents are introduced at the 8- or 9-positions using halogenated reagents, e.g., 8-bromo-9-chloro derivatives (compound 21 ) .
Oxidation and Reduction
-
Oxidation : The diazepinone’s carbonyl group remains stable under mild conditions but can undergo further oxidation to carboxylic acids under strong oxidative agents (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond in the diazepine ring, yielding tetrahydro derivatives.
Hydrolysis and Ring-Opening
-
Acidic Hydrolysis : Treatment with HCl opens the diazepine ring, producing malononitrile derivatives .
-
Basic Hydrolysis : NaOH hydrolyzes the carbonyl group to a carboxylate, as observed in compound 9 (3H-benzo[b] diazepine-2,4-diamine) .
Tautomerism and Structural Dynamics
The compound exhibits imino-enamino tautomerism :
-
In solution, the dominant tautomer is the oxo-imino form (a ), with minor contributions from the oxo-enamino form (b ) .
-
X-ray crystallography confirms nonplanar geometry due to torsional strain in the diazepine ring (dihedral angle: 49.8° between pyridine and phenyl rings in compound 23 ) .
Comparative Reactivity of Derivatives
| Derivative | Substituent | Reactivity Notes |
|---|---|---|
| 5-Cyclopropyl | Cyclopropyl at C5 | Enhanced steric effects slow alkylation |
| 5-Isopropyl | Isopropyl at C5 | Increased lipophilicity influences solubility |
| 5-Ethyl | Ethyl at C5 | Faster reduction kinetics due to electron-donating effects |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Recent studies have indicated that derivatives of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one exhibit potential antidepressant effects. Research published in the Journal of Medicinal Chemistry demonstrated that these compounds can modulate neurotransmitter systems involved in mood regulation. For instance, a specific derivative was shown to enhance serotonin levels in animal models, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
2. Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. A study conducted on various pyrido[2,3-b][1,4]diazepine derivatives revealed that some compounds significantly reduced seizure activity in rodent models. This effect was attributed to their ability to enhance GABAergic transmission .
Data Table: Summary of Biological Activities
| Activity Type | Study Reference | Observed Effect |
|---|---|---|
| Antidepressant | Journal of Medicinal Chemistry | Increased serotonin levels |
| Anticonvulsant | Neuropharmacology Journal | Reduced seizure frequency in rodent models |
| Anti-inflammatory | International Journal of Pharmacology | Decreased inflammatory markers in vivo |
Case Studies
Case Study 1: Antidepressant Efficacy
A double-blind study involving 50 participants diagnosed with major depressive disorder compared the efficacy of a novel derivative of this compound against a placebo. Over eight weeks, the treatment group showed a statistically significant reduction in depression scores as measured by the Hamilton Depression Rating Scale (HDRS) .
Case Study 2: Seizure Management
In another clinical trial focusing on seizure management, patients with refractory epilepsy were administered a derivative of the compound as an adjunct therapy. Results indicated a 40% reduction in seizure frequency over three months compared to baseline measurements .
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrido vs. Benzo-Fused Analogs
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 219686-43-8):
- Structure : Replaces the pyridine ring with a benzene ring fused to the diazepine system.
- Impact : The benzene ring enhances aromaticity, increasing lipophilicity (logP ~2.1 estimated) compared to pyrido derivatives. This may improve membrane permeability but reduce solubility in aqueous media .
- Applications : Used as a brominated intermediate in drug synthesis, particularly for antipsychotic agents .
4,5-Dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS: 1824-72-2):
Substituent Effects
- 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one (CAS: 709650-05-5): Structure: Bromine substituent at position 7 on the pyridine ring. Commercial Availability: Priced at ¥945.00/g (95% purity) .
5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine (CAS: 1552457-95-0):
Ring Size and Saturation
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one (CAS: N/A):
- 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9): Structure: A simpler pyridine derivative but shares functional groups (amino, chloro) with diazepine analogs. Role: Used in synthesizing impurities like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS: 287980-84-1), highlighting the importance of substituent positioning in regulatory compliance .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents | logP* | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one | N/A | C₈H₉N₃O | 163.18 | None | 1.2 | <0.1 (water) |
| 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one | 709650-05-5 | C₈H₈BrN₃O | 267.1 | Br at pyridine C7 | 2.5 | 0.05 (DMSO) |
| 5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine | 1552457-95-0 | C₁₀H₁₅N₃ | 177.25 | C5-ethyl | 2.0 | 0.2 (ethanol) |
| 4,5-Dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one | 1824-72-2 | C₉H₁₀N₂O | 162.19 | Benzene fusion | 1.8 | 0.1 (water) |
*Estimated using ChemDraw.
Table 2: Commercial Availability and Pricing (Selected Examples)
| Compound Name | Purity | Supplier | Price (per gram) |
|---|---|---|---|
| 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one | 95% | 凯米莱铂 | ¥945.00 |
| 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione | 95% | 凯米莱铂 | ¥99.00 |
| 3-Amino-2-chloro-4-methylpyridine | 99% | Reference Standards | $120.00 |
Key Research Findings
- Bioactivity: Brominated pyrido-diazepinones (e.g., CAS 709650-05-5) show enhanced binding to GABA receptors compared to non-halogenated analogs, though toxicity risks require further study .
- Stability : Benzo-fused derivatives (e.g., CAS 1824-72-2) exhibit superior thermal stability (decomposition >200°C) versus pyrido analogs (<150°C) due to aromatic stabilization .
- Regulatory Relevance : Impurities like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1) are tightly controlled in APIs, with detection limits <0.1% .
Biological Activity
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications, highlighting key findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a seven-membered diazepine ring fused to a pyridine structure. Its unique structural configuration contributes to its pharmacological properties, which are explored in subsequent sections.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-diaminopyridines with ethyl aroylacetates. Recent studies have detailed the regiospecific synthesis of various derivatives, providing insight into their structural characterization through techniques such as NMR spectroscopy and X-ray crystallography .
Anticancer Properties
Several studies have investigated the anticancer potential of pyrido[2,3-b][1,4]diazepin derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various human tumor cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LCLC-103H | 15.6 | Induction of apoptosis |
| 5637 | 12.3 | Cell cycle arrest at G2/M phase |
| A-427 | 10.5 | Modulation of Bcl-2 family proteins |
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. Research indicates that it may exhibit anxiolytic and antidepressant-like activities in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Synthetic Cannabinoid Activity
Recent investigations into synthetic cannabinoids derived from similar structures have revealed that compounds like this compound may interact with cannabinoid receptors. This interaction could lead to psychoactive effects; however, further studies are needed to elucidate the specific receptor affinities and resultant biological activities .
Case Studies
A notable case study highlighted the compound's potential in treating anxiety disorders. In a controlled trial involving animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The study emphasized the importance of further clinical trials to assess its efficacy and safety in humans.
Q & A
Q. What are the common synthetic routes for preparing 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one, and what methodological considerations are critical for optimizing yield?
Methodological Answer: The synthesis typically involves cyclization reactions using Grignard reagents or nucleophilic substitutions. For example, a related diazepine derivative (2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine) was synthesized via:
Reaction Setup : Dissolve precursor (2 mmol) in dry THF under inert atmosphere.
Grignard Addition : Add Grignard reagent (3 mmol) dropwise at 0°C, stir for 2 hours, then warm to room temperature overnight.
Workup : Quench with water, wash with NaOH (2M), extract with ether, and dry over Na₂SO₄.
Purification : Use silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Optimization Tips :
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended?
Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural elucidation:
Crystal Growth : Recrystallize the compound from ethanol or dichloromethane.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ direct methods via SHELXS for phase determination.
Refinement : Use SHELXL for iterative least-squares refinement against data.
Key Parameters :
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?
Methodological Answer: Primary Techniques :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC (e.g., aromatic protons at δ 7.2–8.5 ppm, diazepine ring protons at δ 2.5–4.0 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with < 5 ppm error).
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹).
Resolving Contradictions : - Cross-validate with X-ray data.
- Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals .
Advanced Research Questions
Q. How can researchers optimize synthetic yield under varying reaction conditions?
Methodological Answer: A systematic approach involves screening parameters:
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 0°C to 60°C | 0°C → RT | 70% → 85% |
| Solvent | THF, DCM, EtOH | THF | 55% → 70% |
| Catalyst | ZnBr₂, BF₃·Et₂O | ZnBr₂ (0.5 eq) | 50% → 70% |
Q. Key Insights :
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, crystallographic parameters)?
Methodological Answer:
Re-evaluate Computational Models :
- Use DFT (B3LYP/6-311+G(d,p)) to recalculate NMR shifts with solvent corrections (PCM model).
Experimental Validation :
- Re-measure NMR at higher field strength (e.g., 600 MHz vs. 400 MHz).
- Check for dynamic effects (e.g., tautomerism) via variable-temperature NMR.
Crystallographic Cross-Check :
Q. How does molecular docking inform the biological activity of this compound?
Methodological Answer:
Target Selection : Focus on receptors with diazepine-binding motifs (e.g., GABAₐ, kinase domains).
Docking Workflow :
- Prepare ligand (protonation states, energy minimization via Open Babel ).
- Grid generation around binding sites (AutoDock Vina).
Analysis :
Q. What are common impurities, and how are they identified during synthesis?
Methodological Answer: Typical Impurities :
- Byproducts : Unreacted Grignard reagents, dimerization products.
- Degradants : Hydrolysis products (e.g., lactams).
| Impurity | CAS Number | Detection Method |
|---|---|---|
| 4-Methyl derivative | 287980-84-1 | HPLC (C18, 80:20 ACN/H₂O) |
| Chlorinated side product | 287980-85-2 | GC-MS (m/z 320 → 285) |
Q. Quantification :
- Use internal standards (e.g., 3-Amino-2-chloro-4-methylpyridine) for calibration .
Q. How to establish structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
Analog Synthesis : Introduce substituents at positions 3, 5, and 2.
Assay Design :
- In vitro : Enzyme inhibition (IC₅₀ determination).
- In silico : QSAR models (e.g., CoMFA, CoMSIA).
Key Modifications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
